ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes a phenoxyacetate group and a hexahydro-2H-4,7-ethanoisoindol-2-yl moiety
Preparation Methods
The synthesis of ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexahydro-2H-4,7-ethanoisoindol-2-yl moiety: This can be achieved through the reaction of a suitable dicarboxylic acid with an amine, followed by cyclization.
Introduction of the phenoxyacetate group: This involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the desired ester.
Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the imino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or imino groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions .
Scientific Research Applications
Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate can be compared with similar compounds, such as:
Ethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate: This compound has a similar structure but with a benzoate group instead of a phenoxyacetate group.
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid: This compound has a propanoic acid group instead of a phenoxyacetate group.
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-diethyl-N-methylethanaminium: This compound has a different substituent on the isoindol-2-yl moiety
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-[4-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]phenoxy]acetate |
InChI |
InChI=1S/C21H22N2O5/c1-2-27-17(24)12-28-16-9-3-13(4-10-16)11-22-23-20(25)18-14-5-6-15(8-7-14)19(18)21(23)26/h3-6,9-11,14-15,18-19H,2,7-8,12H2,1H3/b22-11+ |
InChI Key |
CBPALDDKEDMHFD-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.